molecular formula C10H13NO3 B14339594 4-(4-Nitrobutyl)phenol CAS No. 108185-82-6

4-(4-Nitrobutyl)phenol

Cat. No.: B14339594
CAS No.: 108185-82-6
M. Wt: 195.21 g/mol
InChI Key: KJIGYHIPZIWEFF-UHFFFAOYSA-N
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Description

4-(4-Nitrobutyl)phenol is an organic compound characterized by a phenol group substituted with a nitrobutyl chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Nitrobutyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol using nitric acid in the presence of sulfuric acid. This reaction typically yields a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated through distillation . The nitrobutyl chain can then be introduced through alkylation reactions using appropriate alkylating agents .

Industrial Production Methods: On an industrial scale, the production of this compound often involves the continuous nitration of phenol followed by alkylation. The process is optimized to ensure high yields and purity of the final product. Advanced separation techniques, such as crystallization and recrystallization, are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrobutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium dithionite, hydrogen gas

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

    Reduction: 4-Aminobutylphenol

    Oxidation: Quinones

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Mechanism of Action

The mechanism of action of 4-(4-Nitrobutyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-(4-Nitrobutyl)phenol is unique due to the presence of both a nitro group and a butyl chain, which confer distinct chemical and biological properties. This combination allows it to participate in a broader range of reactions and applications compared to its simpler analogs .

Properties

CAS No.

108185-82-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(4-nitrobutyl)phenol

InChI

InChI=1S/C10H13NO3/c12-10-6-4-9(5-7-10)3-1-2-8-11(13)14/h4-7,12H,1-3,8H2

InChI Key

KJIGYHIPZIWEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC[N+](=O)[O-])O

Origin of Product

United States

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